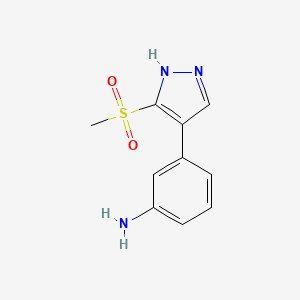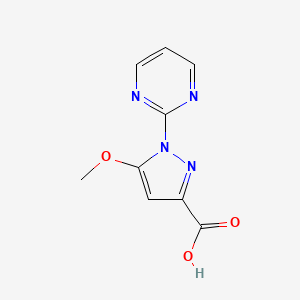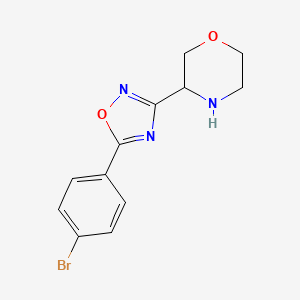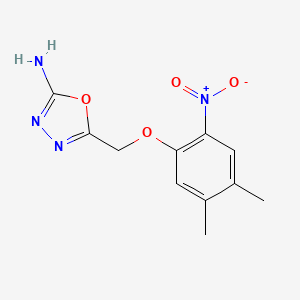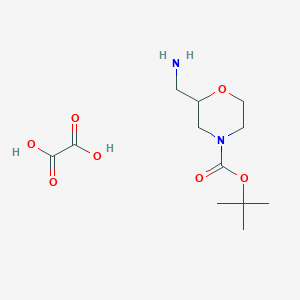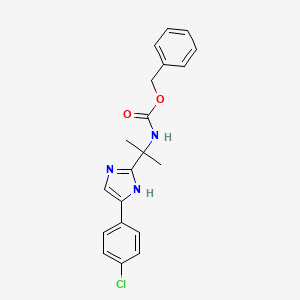
Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate is a synthetic organic compound with the molecular formula C17H18ClNO2 It is known for its unique chemical structure, which includes a benzyl group, a chlorophenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate with benzyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or chlorophenyl derivatives.
Scientific Research Applications
Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2-(4-chlorophenyl)propan-2-yl)carbamate
- Benzyl (2-(4-bromophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate
- Benzyl (2-(4-fluorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate
Uniqueness
Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate is unique due to the presence of both the chlorophenyl and imidazole groups, which confer specific chemical and biological properties. This combination of functional groups can result in enhanced biological activity and selectivity compared to similar compounds.
Properties
CAS No. |
1416438-44-2 |
|---|---|
Molecular Formula |
C20H20ClN3O2 |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
benzyl N-[2-[5-(4-chlorophenyl)-1H-imidazol-2-yl]propan-2-yl]carbamate |
InChI |
InChI=1S/C20H20ClN3O2/c1-20(2,24-19(25)26-13-14-6-4-3-5-7-14)18-22-12-17(23-18)15-8-10-16(21)11-9-15/h3-12H,13H2,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
BAQWZIGNLYNMID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(N1)C2=CC=C(C=C2)Cl)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


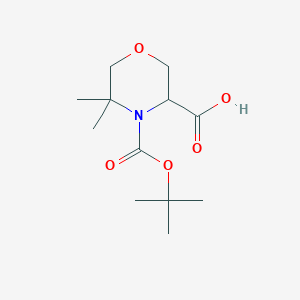
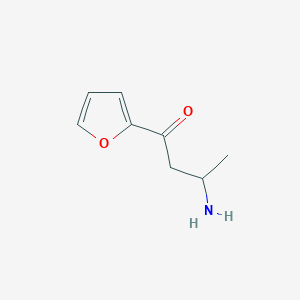
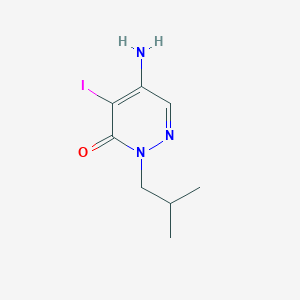
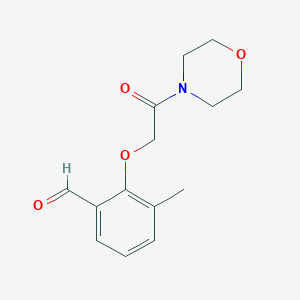


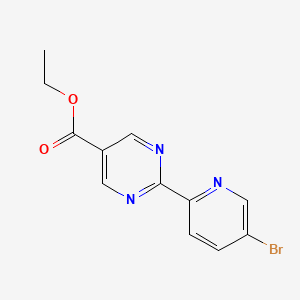
![6-Ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B15056621.png)
